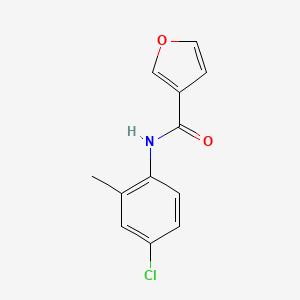
2-(2-oxopyridin-1-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxopyridin-1-yl)-N-phenylacetamide, also known as OPAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. OPAA is a pyridine derivative that has a phenylacetamide moiety attached to it. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(2-oxopyridin-1-yl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, 2-(2-oxopyridin-1-yl)-N-phenylacetamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
2-(2-oxopyridin-1-yl)-N-phenylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-oxopyridin-1-yl)-N-phenylacetamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain fungi and bacteria. In vivo studies have demonstrated that 2-(2-oxopyridin-1-yl)-N-phenylacetamide can reduce tumor growth in animal models. However, more research is needed to fully understand the biochemical and physiological effects of 2-(2-oxopyridin-1-yl)-N-phenylacetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-oxopyridin-1-yl)-N-phenylacetamide has several advantages and limitations for lab experiments. One advantage is its ability to form metal complexes, which could be useful in catalysis and other applications. Another advantage is its potential as a pesticide in agriculture. However, one limitation is the limited understanding of its mechanism of action and potential side effects. Another limitation is the difficulty in synthesizing 2-(2-oxopyridin-1-yl)-N-phenylacetamide using certain methods.
Direcciones Futuras
There are several future directions for 2-(2-oxopyridin-1-yl)-N-phenylacetamide research. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in agriculture, material science, and other fields. Additionally, more research is needed to optimize the synthesis method and improve the yield of 2-(2-oxopyridin-1-yl)-N-phenylacetamide.
Métodos De Síntesis
2-(2-oxopyridin-1-yl)-N-phenylacetamide can be synthesized using various methods. One of the most common methods is the reaction of 2-pyridinecarboxaldehyde with N-phenylacetamide in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of 2-(2-oxopyridin-1-yl)-N-phenylacetamide as a yellow crystalline solid. Other methods involve the use of different starting materials and catalysts.
Aplicaciones Científicas De Investigación
2-(2-oxopyridin-1-yl)-N-phenylacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(2-oxopyridin-1-yl)-N-phenylacetamide has been investigated for its anticancer, antifungal, and antibacterial activities. In agriculture, 2-(2-oxopyridin-1-yl)-N-phenylacetamide has been studied for its potential use as a pesticide. In material science, 2-(2-oxopyridin-1-yl)-N-phenylacetamide has been explored for its ability to form metal complexes that could be used in catalysis and other applications.
Propiedades
IUPAC Name |
2-(2-oxopyridin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12(14-11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)17/h1-9H,10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJLYRAIYMOGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxopyridin-1-yl)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)











